molecular formula C7H17NO3S B13630777 4-Methoxy-4-methylpentane-2-sulfonamide

4-Methoxy-4-methylpentane-2-sulfonamide

Cat. No.: B13630777
M. Wt: 195.28 g/mol
InChI Key: CLBPTRDIZMWOCU-UHFFFAOYSA-N
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Description

4-Methoxy-4-methylpentane-2-sulfonamide ( 1249522-26-6) is a chemical compound supplied with a high purity level of 99% for research applications . It belongs to the class of sulfonamides, a functional group of significant interest in medicinal chemistry and chemical biology. Sulfonamides (SNs) are organo-sulfur compounds characterized by the presence of a -SO₂NH₂ group and are known for their diverse pharmacological activities, which can include anti-carbonic anhydrase and anti-dihydropteroate synthetase properties . These activities make sulfonamide-based compounds valuable tools for studying a range of biological processes and disease states. This product is intended for research purposes only and is not meant for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate safety precautions. For comprehensive product data and specifications, please contact our technical support team.

Properties

Molecular Formula

C7H17NO3S

Molecular Weight

195.28 g/mol

IUPAC Name

4-methoxy-4-methylpentane-2-sulfonamide

InChI

InChI=1S/C7H17NO3S/c1-6(12(8,9)10)5-7(2,3)11-4/h6H,5H2,1-4H3,(H2,8,9,10)

InChI Key

CLBPTRDIZMWOCU-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)OC)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Sulfonylation of Amino-Substituted Pentane Derivatives

  • Starting Materials: 4-Methoxy-4-methylpentane-2-amine or derivatives thereof.
  • Sulfonating Agent: Methanesulfonyl chloride or other sulfonyl chlorides.
  • Solvents: Polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAC), or 1,1,3,3-tetramethylurea.
  • Reaction Conditions: Elevated temperatures ranging from 110°C to 160°C, typically 120–150°C for 3 to 7 hours.
  • Catalysts: Sometimes catalysts like 1-(2,4-dichloro-5-acetamidophenyl)-4-difluoromethyl-4,5-dihydro-3-methyl-1H-1,2,4-triazol-5-one are used to enhance reaction efficiency.

Example Protocol:

  • Methanesulfonyl chloride is added gradually to the amine in NMP at 85–92°C.
  • The mixture is then heated to 140–145°C under slight pressure (14–17 psig) for 8 hours.
  • Hydrogen chloride gas evolved is vented off during heating.
  • After reaction completion, the mixture is cooled, diluted with toluene, and washed with water.
  • The organic layer is separated, filtered, and dried to isolate the sulfonamide product with yields around 85% and purity >90%.

This method is adapted from a patented process for similar sulfonamide compounds, indicating robust scalability and reproducibility.

Amination via Reduction of Nitro Precursors

  • Starting Material: 4-Methoxy-4-methylpentane-2-nitro derivative.
  • Reducing Agent: Hydrazine hydrate in the presence of sodium hydroxide.
  • Solvent: Water or aqueous mixtures.
  • Conditions: Reaction at 25–100°C for 4–8 hours.
  • Isolation: Cooling, filtration, washing, and drying to obtain the amine intermediate.

This step is crucial for preparing the amino precursor before sulfonylation and has been demonstrated for related aromatic sulfonamide syntheses.

Resolution and Purification

  • Crystallization from acetone-water mixtures or toluene-water biphasic systems.
  • Use of activated charcoal treatment to remove impurities.
  • Centrifugation and washing steps to improve purity.
  • Drying under vacuum at 30–70°C for 4–10 hours.

Such purification protocols yield compounds with high chemical purity (>98%) and chiral purity when applicable.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Purity (%) Notes
Amination (Reduction) Hydrazine hydrate, NaOH, water 25–100 4–8 N/A N/A Converts nitro to amine precursor
Sulfonylation Methanesulfonyl chloride, NMP/DMAC, catalyst 120–150 3–7 ~85 >90 Elevated temp, vent HCl gas
Work-up & Purification Toluene-water extraction, charcoal treatment 20–35 2–4 N/A >98 Crystallization and drying

Research Outcomes and Analysis

  • The sulfonylation reaction at elevated temperatures ensures high conversion rates monitored by gas chromatography (GC).
  • The use of polar aprotic solvents like NMP and DMAC improves solubility and reaction kinetics.
  • Catalyst choice influences reaction time and yield; specialized catalysts can enhance selectivity.
  • Purification steps involving biphasic extraction and crystallization are critical for achieving high purity suitable for pharmaceutical applications.
  • The reduction of nitro precursors to amines using hydrazine hydrate is efficient and scalable, providing a reliable intermediate for sulfonamide formation.
  • Chiral purity control is feasible if stereocenters are present, using salt formation and resolution techniques.

Chemical Reactions Analysis

4-Methoxy-4-methylpentane-2-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Methoxy-4-methylpentane-2-sulfonamide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The uniqueness of 4-Methoxy-4-methylpentane-2-sulfonamide arises from its aliphatic backbone combined with methoxy and sulfonamide groups. Below is a comparison with structurally related compounds:

Table 1: Structural Features of this compound and Analogs

Compound Name Functional Groups Key Structural Differences
This compound Sulfonamide, methoxy, methyl Aliphatic backbone
N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide Sulfonamide, methoxybenzene, acetyl Aromatic ring vs. aliphatic chain
4-(4-Methoxyphenyl)sulfonylthiophene-2-sulfonamide Thiophene, sulfonyl, sulfonamide Heterocyclic thiophene ring
(4-Methoxy-4-methylpentan-2-yl)(pentyl)amine Amine, methoxy, methyl Amine group replaces sulfonamide

Key Observations :

  • Aromatic vs. Aliphatic Systems: Aromatic sulfonamides (e.g., N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide) exhibit planar structures conducive to π-π stacking, enhancing DNA intercalation or receptor binding .
  • Heterocyclic Modifications : The thiophene ring in 4-(4-Methoxyphenyl)sulfonylthiophene-2-sulfonamide introduces electronic effects (e.g., electron-rich sulfur), altering reactivity and bioavailability compared to purely aliphatic systems .

Key Observations :

  • Dual Functional Groups : Compounds with both sulfonamide and methoxy groups (e.g., N-(4-butylphenyl)-2-acetamido-4-methanesulfonylbutanamide) often exhibit dual anti-inflammatory and analgesic effects due to synergistic interactions with biological targets .
  • Antibacterial Activity : Aromatic sulfonamides like N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide show antibacterial properties, likely through enzyme inhibition (e.g., dihydropteroate synthase) . Aliphatic sulfonamides may require specific substituents for similar efficacy.
  • Solubility Enhancements : Methoxy groups in aliphatic systems (e.g., (4-Methoxy-4-methylpentan-2-yl)(pentyl)amine) improve water solubility and bioavailability, a trait likely shared by this compound .

Physicochemical Properties

Table 3: Physicochemical Data for Sulfonamide Derivatives

Compound Name logP pKa Notable Interactions
This compound ~1.5* ~6.0* Hydrogen bonding (SO₂NH₂)
N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide 2.1 6.4 N–H···O hydrogen bonds
NSC 343 499 (Amsacrine analog) 1.10 6.40 DNA intercalation

Notes:

  • *Predicted values based on structural analogs.
  • Lipophilicity (logP) and acidity (pKa) influence membrane permeability and target binding. For instance, NSC 343 499, a methoxy-sulfonamide acridine derivative, exhibits strong DNA binding (Ka = 2.1 × 10⁶ M⁻¹) due to intercalation and sulfonamide interactions .

Biological Activity

4-Methoxy-4-methylpentane-2-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, and possible applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₅NO₂S, featuring a sulfonamide group attached to a branched alkyl chain. Its structural uniqueness, particularly the methoxy substitution and branched alkyl chain, may influence its solubility and biological activity compared to other sulfonamides.

Sulfonamides generally act as competitive inhibitors of bacterial enzymes involved in folic acid synthesis, specifically dihydropteroate synthase. The mechanism involves the inhibition of the enzyme's ability to catalyze the condensation of para-aminobenzoic acid (PABA) with pteridine, which is crucial for bacterial growth and replication.

Antimicrobial Activity

Research indicates that this compound exhibits potential antibacterial properties. Its structural similarity to established sulfonamide antibiotics suggests it may interact effectively with bacterial enzymes. In vitro studies are essential to evaluate its efficacy against various bacterial strains.

Compound Name Activity Notes
This compoundAntibacterialPotentially effective against Gram-positive bacteria
SulfanilamideAntibacterialFirst discovered sulfonamide antibiotic
SulfamethoxazoleBroad-spectrum antibacterialCommonly used for urinary tract infections
AcetazolamideDiuretic and anti-glaucoma agentContains a carbonic anhydrase inhibitor

The unique branching and substitution in this compound may lead to distinct pharmacokinetic properties compared to traditional sulfonamides.

Case Studies

Recent studies have explored the binding affinity of various sulfonamides with bacterial enzymes. For instance, a study identified a class of sulfonamides that showed high activity against dihydropteroate synthase from Toxoplasma gondii and Pneumocystis carinii, indicating that structural modifications can significantly enhance biological activity .

Synthesis Methods

The synthesis of this compound can be approached through several chemical reactions involving sulfonyl chlorides and amines. A typical synthetic route includes:

  • Preparation of Sulfonyl Chloride : Reacting an appropriate alcohol with thionyl chloride.
  • Nucleophilic Substitution : The resulting sulfonyl chloride is reacted with an amine (such as methoxyamine) under controlled conditions to yield the desired sulfonamide.

Q & A

Q. What are the critical steps in synthesizing 4-Methoxy-4-methylpentane-2-sulfonamide, and how can reaction conditions be optimized for high yields?

The synthesis typically involves sulfonylation of a precursor (e.g., 4-methoxy-4-methylpentan-2-amine) using sulfonyl chloride derivatives under basic conditions (e.g., triethylamine) . Key steps include:

  • Sulfonylation : Reacting the amine with methanesulfonyl chloride at 0–5°C to avoid side reactions.
  • Purification : Column chromatography or recrystallization to isolate the sulfonamide.
    Yield optimization requires precise pH control (neutral to slightly basic) and low temperatures to minimize hydrolysis of the sulfonyl chloride intermediate .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • NMR : 1H^1H NMR should show characteristic peaks:
    • Methoxy group: δ ~3.2–3.4 ppm (singlet, 3H).
    • Methyl groups: δ ~1.2–1.4 ppm (doublet for CH3_3 adjacent to sulfonamide).
  • IR : Strong S=O stretching vibrations at ~1150–1350 cm1^{-1} confirm the sulfonamide group .
  • Mass Spectrometry : Molecular ion peak (M+H+^+) at m/z corresponding to C7_7H17_{17}NO3_3S (calculated: 195.1 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data caused by impurities in synthesized this compound?

Contradictions often arise from unreacted starting materials or by-products (e.g., sulfonic acid derivatives). Mitigation strategies include:

  • HPLC Purity Assessment : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) to quantify impurities .
  • Recrystallization Optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) to selectively crystallize the target compound .
  • Tandem MS/MS : Identify trace impurities via fragmentation patterns .

Q. What advanced strategies can be employed to study the compound’s reactivity in nucleophilic substitution reactions?

  • Kinetic Studies : Monitor reaction progress under varying temperatures (25–60°C) and solvents (DMF vs. THF) using 1H^1H NMR to track substituent displacement .
  • Computational Modeling : DFT calculations to predict activation energies for sulfonamide group participation in SN2 mechanisms .
  • Isotopic Labeling : Use 18O^{18}O-labeled water to trace oxygen incorporation during hydrolysis .

Methodological Challenges in Application-Oriented Research

Q. How can researchers design experiments to evaluate this compound’s potential as a chiral auxiliary in asymmetric synthesis?

  • Enantiomeric Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers and measure enantiomeric excess (ee) .
  • Coordination Studies : Conduct X-ray crystallography to analyze metal-ligand complexes (e.g., with Rh or Ru catalysts) and assess stereochemical control .
  • Catalytic Screening : Test asymmetric aldol or Michael addition reactions, comparing yields and ee values with/without the sulfonamide .

Q. What methodologies are recommended for analyzing the compound’s stability under physiological conditions?

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via LC-MS.
  • Plasma Stability Assays : Expose to human plasma (37°C, 24 hrs) and quantify remaining compound using a validated LC-MS/MS method .
  • Forced Degradation Studies : Use oxidative (H2_2O2_2), thermal (60°C), and photolytic (UV light) conditions to identify degradation pathways .

Data Interpretation and Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported for this compound in polar vs. nonpolar solvents?

Contradictions may arise from polymorphic forms or residual solvents. Standardize testing by:

  • DSC/TGA : Identify polymorphs via differential scanning calorimetry (melting points) and thermogravimetric analysis (decomposition profiles) .
  • Solubility Screening : Use standardized shake-flask methods in solvents like DMSO, ethanol, and hexane at 25°C .
  • Particle Size Analysis : Compare micronized vs. crystalline forms using dynamic light scattering (DLS) .

Q. What experimental approaches can reconcile discrepancies in the compound’s reported antimicrobial activity across studies?

  • Minimum Inhibitory Concentration (MIC) Reassessment : Use standardized CLSI protocols with consistent bacterial strains (e.g., S. aureus ATCC 25923) .
  • Biofilm vs. Planktonic Assays : Differentiate activity against biofilm-embedded bacteria using crystal violet staining .
  • Synergy Testing : Evaluate combinatorial effects with known antibiotics (e.g., β-lactams) to identify potentiating interactions .

Advanced Analytical Techniques

Q. How can cryo-electron microscopy (cryo-EM) be applied to study the compound’s interaction with protein targets?

  • Sample Preparation : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase) and flash-freeze in liquid ethane.
  • Data Collection : Acquire high-resolution (~3 Å) images using a 300 kV cryo-EM.
  • Docking Simulations : Integrate cryo-EM density maps with molecular docking (e.g., AutoDock Vina) to predict binding poses .

Q. What role does X-ray crystallography play in elucidating the compound’s supramolecular assembly?

  • Crystal Structure Determination : Resolve intermolecular interactions (e.g., hydrogen bonds between sulfonamide and methoxy groups) .
  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., S···O interactions) using CrystalExplorer .

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